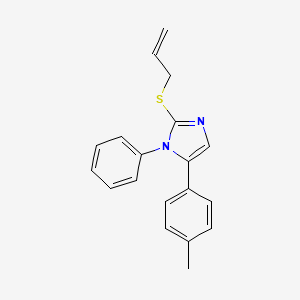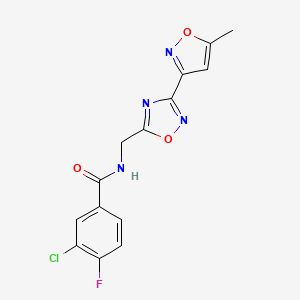![molecular formula C16H15N3O4S B2355092 7-hydroxy-N-(2-méthoxyphénéthyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903246-62-8](/img/structure/B2355092.png)
7-hydroxy-N-(2-méthoxyphénéthyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
7-hydroxy-N-(2-méthoxyphénéthyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide this compound
, exhibits a range of potential applications in scientific research due to its structural characteristics and biological activity. Below is a comprehensive analysis focusing on unique applications across different fields:Anti-inflammatory Applications
Pyrimidine derivatives, including our compound of interest, have been shown to possess significant anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable for the development of new anti-inflammatory drugs.
Antimicrobial and Antifungal Activities
Thiazolo[3,2-a]pyrimidines have been utilized for their antimicrobial and antifungal effects. They offer a wide spectrum of action, including activity against Mycobacterium tuberculosis, which is particularly noteworthy given the global challenge of tuberculosis .
Antiviral Research
The marked antiviral properties of thiazolo[3,2-a]pyrimidines make them an area of intense research. About 80% of infectious diseases in humans are caused by viruses, and there is evidence linking viruses to the development of diseases such as cancer, diabetes, myocardial infarction, and atherosclerosis .
Anticancer Potential
Thiazolo[3,2-a]pyrimidines have shown promise as potential anticancer drugs. Their ability to inhibit antiapoptotic proteins of the Bcl-2 family and other cancer-related targets is under investigation, which could lead to new therapeutic options for cancer treatment .
Cardiovascular Disease Research
The compound’s potential in treating cardiovascular diseases is being explored due to its effects on enzymes and pathways involved in heart disease. Its impact on factors like thromboxanes and prostaglandins could be beneficial in developing treatments for conditions such as myocardial infarction .
Neurodegenerative Disease Treatment
Researchers are studying thiazolo[3,2-a]pyrimidines as contemporary acetylcholinesterase inhibitors suitable for countering Alzheimer’s disease. Their ability to interact with neurological pathways offers hope for treating neurodegenerative conditions .
Antihypertensive Effects
The compound’s role in antihypertensive medication is another exciting avenue. By affecting blood pressure regulation mechanisms, it could contribute to the development of new antihypertensive treatments .
Diuretic Properties
Lastly, thiazolo[3,2-a]pyrimidines, including our compound, have been identified for their diuretic properties. This application is crucial for managing conditions like hypertension and certain types of edema .
Each of these applications demonstrates the versatility and potential of
in scientific research and drug development. Ongoing studies continue to uncover new possibilities and therapeutic avenues for this compound.Propriétés
IUPAC Name |
7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-5-3-2-4-10(11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUDULJFJZPCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)



![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)




![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)


